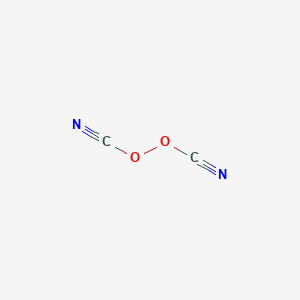
Dioxidanedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dioxidanedicarbonitrile is a nitrile and an organic peroxide.
Scientific Research Applications
Antioxidant Systems in Fish Semen
A study by Lahnsteiner & Mansour (2010) in the field of aquaculture explored the antioxidant systems in semen of different fish species. This research is relevant for enhancing semen storage techniques, potentially applicable to species conservation efforts. The study found that antioxidants like ascorbic acid and uric acid play a significant role in improving the quality of semen, which can be crucial for the storage and preservation of genetic material in aquaculture and biodiversity conservation efforts. (Lahnsteiner & Mansour, 2010)
Phagocytosis of Oxidatively Stressed Erythrocytes
In medical research, Lutz et al. (1987) investigated the phagocytosis of oxidatively stressed erythrocytes, demonstrating how treatment with specific oxidants (such as dioxidanedicarbonitrile) enhances their removal by monocytes. This research provides insights into the cellular mechanisms that might be involved in diseases related to oxidative stress and could inform therapeutic strategies. (Lutz et al., 1987)
Interaction of Mitochondrial Ubiquinones
James et al. (2005) studied the interaction of mitochondrial ubiquinones, essential for mitochondrial studies, highlighting their role as both antioxidants and electron carriers. This research offers valuable insights for developing therapies and research tools related to mitochondrial function and oxidative stress. (James et al., 2005)
Oxidative Stress and Hypertension
Vaziri et al. (2000) explored how oxidative stress causes hypertension, particularly focusing on the role of antioxidants in mitigating this effect. This research is pivotal in understanding the molecular mechanisms behind hypertension and developing potential antioxidant-based therapies. (Vaziri et al., 2000)
Impurities in Agrochemical Formulations
In environmental chemistry, Masunaga et al. (2001) analyzed the dioxin impurity profile in various agrochemicals, highlighting the role of such impurities in environmental pollution. This research underscores the importance of analyzing and controlling chemical impurities in agricultural products for environmental safety. (Masunaga et al., 2001)
Literature Analysis of Antioxidants
A literature analysis by Yeung et al. (2019) on antioxidants across various fields such as biochemistry and pharmacology demonstrates the widespread scientific interest and potential health benefits of antioxidants. This meta-analysis provides a comprehensive overview of the scientific impact of antioxidants in different disciplines. (Yeung et al., 2019)
properties
Product Name |
Dioxidanedicarbonitrile |
|---|---|
Molecular Formula |
C2N2O2 |
Molecular Weight |
84.03 g/mol |
IUPAC Name |
cyano peroxycyanate |
InChI |
InChI=1S/C2N2O2/c3-1-5-6-2-4 |
InChI Key |
FJFJIUDBNGPBAV-UHFFFAOYSA-N |
SMILES |
C(#N)OOC#N |
Canonical SMILES |
C(#N)OOC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




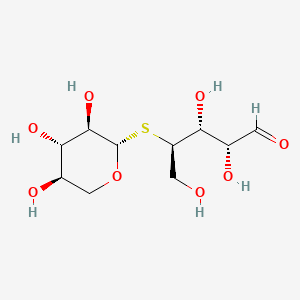

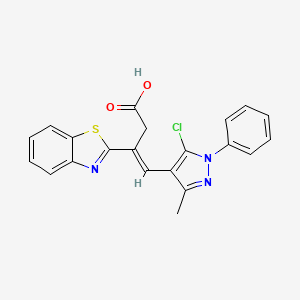




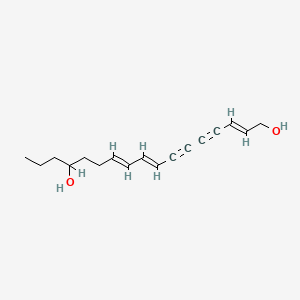
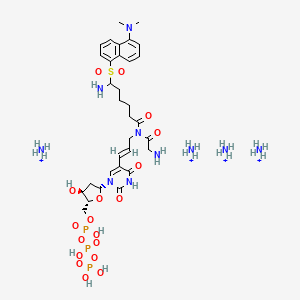

![(E)-N-[(2S)-1-hydroxy-3-(octylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1234596.png)

